N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide
Description
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)12-16-8-10-17(11-9-16)19-14-26-21(22-19)23-20(24)13-25-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXSBTTYVBHSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide typically involves the reaction of 4-(2-methylpropyl)phenylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The final step involves the reaction of the thiazole intermediate with phenoxyacetyl chloride to produce the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, the compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents, which may affect its potency and selectivity.
4-Isobutylphenyl-4’-methylphenyliodonium hexafluorophosphate: Another thiazole derivative used in photoinitiators and polymer chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
